molecular formula C16H20N2O2 B13901536 Tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate

Tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate

Cat. No.: B13901536
M. Wt: 272.34 g/mol
InChI Key: RMLBJBQEWNFCBT-UHFFFAOYSA-N
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Description

Tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a cyano group, and a dimethylindoline core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,3-dimethylindoline.

    Nitrile Introduction: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Esterification: The carboxylate group is introduced through esterification with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

Tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The indoline core can interact with enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

    Tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate: Unique due to its specific substitution pattern and functional groups.

    This compound: Similar in structure but may have different substituents or functional groups.

Uniqueness: The uniqueness of this compound lies in its combination of a cyano group, a tert-butyl ester, and a dimethylindoline core. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl 5-cyano-3,3-dimethyl-2H-indole-1-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-15(2,3)20-14(19)18-10-16(4,5)12-8-11(9-17)6-7-13(12)18/h6-8H,10H2,1-5H3

InChI Key

RMLBJBQEWNFCBT-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=C1C=C(C=C2)C#N)C(=O)OC(C)(C)C)C

Origin of Product

United States

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